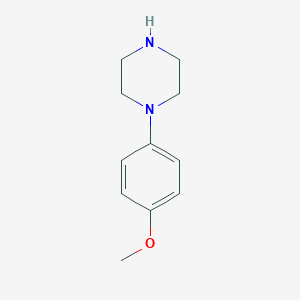
2-(Phenylhydrazono)-propanedioyl dichloride
概要
説明
2-(Phenylhydrazono)-propanedioyl dichloride is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazone functional group, which consists of a nitrogen-nitrogen double bond (N=N) attached to a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylhydrazono)-propanedioyl dichloride typically involves the reaction of phenylhydrazine with a suitable carbonyl compound, followed by chlorination. One common method is the condensation of phenylhydrazine with malonic acid or its derivatives, such as diethyl malonate, in the presence of an acid catalyst. The resulting hydrazone is then treated with thionyl chloride or phosphorus pentachloride to introduce the dichloride functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled addition of reagents, precise temperature control, and efficient removal of by-products. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(Phenylhydrazono)-propanedioyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The dichloride groups can be substituted with other nucleophiles, such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, sodium methoxide, or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution can result in various substituted hydrazones.
科学的研究の応用
2-(Phenylhydrazono)-propanedioyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(Phenylhydrazono)-propanedioyl dichloride involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may undergo metabolic transformations that generate reactive intermediates, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Phenylhydrazine: A precursor in the synthesis of 2-(Phenylhydrazono)-propanedioyl dichloride, known for its use in organic synthesis and as a reagent in analytical chemistry.
Malonic Acid: Another precursor, widely used in the synthesis of barbiturates and other pharmaceuticals.
Hydrazones: A broad class of compounds with diverse applications in medicinal chemistry, materials science, and organic synthesis.
Uniqueness
This compound is unique due to its dichloride functionality, which allows for versatile chemical modifications
特性
IUPAC Name |
2-(phenylhydrazinylidene)propanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c10-8(14)7(9(11)15)13-12-6-4-2-1-3-5-6/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVARZUUKZACNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)





![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)



